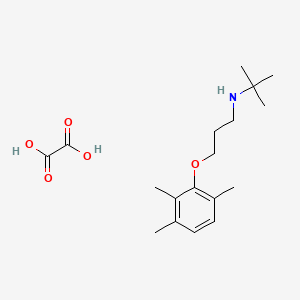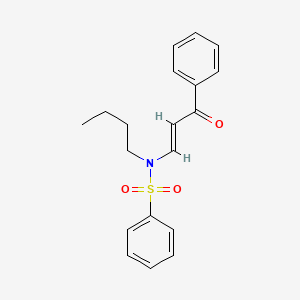![molecular formula C23H17ClN2O2S B5017672 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5017672.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone, commonly known as CTX, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CTX has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of CTX is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. CTX has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells. Additionally, CTX has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects
CTX has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CTX inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of inflammatory markers, such as COX-2 and iNOS. Additionally, CTX has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, CTX has been shown to inhibit the replication of viruses such as HIV and HCV.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTX is its potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs. Additionally, CTX has been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the main limitations of CTX is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CTX. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of CTX. Additionally, further studies are needed to elucidate the exact mechanism of action of CTX and to identify potential drug targets. Furthermore, CTX could be investigated for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, CTX is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CTX has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs. However, further studies are needed to fully understand the mechanism of action of CTX and to identify potential drug targets.
Synthesis Methods
The synthesis of CTX involves the reaction of 2-mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one with 4-chloroacetoacetate in the presence of a base catalyst. The resulting compound is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure CTX.
Scientific Research Applications
CTX has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CTX possesses potent anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CTX has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, CTX has been shown to possess anti-viral properties, inhibiting the replication of viruses such as HIV and HCV.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)25-23(26)29-14-21(27)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIBGZDLHFZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5017598.png)
![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)

![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)
![N,N'-[(2-furylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5017633.png)
![ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5017635.png)
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)

![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)